2-Methylpyridine-3,5-diamine

Catalog No.
S12374242
CAS No.
896160-68-2
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyridine-3,5-diamine

CAS Number

896160-68-2

Product Name

2-Methylpyridine-3,5-diamine

IUPAC Name

2-methylpyridine-3,5-diamine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-4-6(8)2-5(7)3-9-4/h2-3H,7-8H2,1H3

InChI Key

CROPTYVMBJLHJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)N

2-Methylpyridine-3,5-diamine is an organic compound characterized by its pyridine ring structure, with methyl and amino groups positioned at the 2, 3, and 5 locations. Its molecular formula is C7H10N2C_7H_{10}N_2, and it has a molecular weight of approximately 138.17 g/mol. The presence of amino groups contributes to its reactivity, making it a valuable compound in various chemical and biological applications.

  • Nucleophilic Substitution: The amino groups can react with electrophiles to form various derivatives.
  • Acylation and Alkylation: The compound can undergo acylation or alkylation reactions, leading to the formation of amides or substituted amines.
  • Condensation Reactions: It can react with aldehydes or ketones to yield imines or other nitrogen-containing heterocycles .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Methylpyridine-3,5-diamine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry, particularly in drug development targeting specific enzymes or receptors.

Several methods exist for synthesizing 2-Methylpyridine-3,5-diamine:

  • Reduction of Nitro Compounds: Starting from nitro derivatives of pyridine, reduction processes can yield the desired diamine.
  • Alkylation of Pyridine Derivatives: This involves the alkylation of pyridine with appropriate reagents under controlled conditions to achieve the desired substitution pattern.
  • Flow Synthesis Techniques: Recent advancements include continuous flow synthesis methods that enhance efficiency and safety during the reaction process .

These methods allow for the production of 2-Methylpyridine-3,5-diamine with varying degrees of purity and yield.

2-Methylpyridine-3,5-diamine finds applications across several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agriculture: It serves as a building block in the production of agrochemicals.
  • Dyes and Pigments: Employed in the synthesis of dyes due to its chromophoric properties .

Its unique chemical structure makes it suitable for diverse applications in both research and industrial settings.

Interaction studies involving 2-Methylpyridine-3,5-diamine focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with proteins involved in metabolic pathways. These interactions could lead to further exploration of its therapeutic potential and insights into its reactivity under various conditions.

Several compounds share structural similarities with 2-Methylpyridine-3,5-diamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methylpyridine-3,4-diamineC7H10N2C_7H_{10}N_2Similar structure but different substitution pattern
N,N-Dimethylpyridine-3,5-diamineC8H12N2C_8H_{12}N_2Dimethyl substitution instead of methyl and amino groups
N,N-Diethyl-3-methylpyridine-2,5-diamineC11H16N2C_{11}H_{16}N_2Different substitution pattern affecting solubility
2-AminopyridineC5H6N2C_5H_6N_2Simpler structure with fewer functional groups

Each compound exhibits unique properties due to variations in substitution patterns and functional groups. The specific arrangement of substituents on the pyridine ring significantly influences their reactivity and biological activity compared to 2-Methylpyridine-3,5-diamine .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

123.079647300 g/mol

Monoisotopic Mass

123.079647300 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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